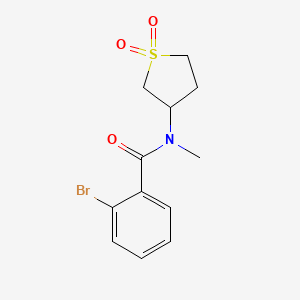

2-bromo-N-(1,1-dioxo-1??-thiolan-3-yl)-N-methylbenzamide

Description

Historical Development of Brominated Benzamides in Research

Brominated benzamides emerged from foundational studies on halogenated aromatics, which gained momentum after Antoine-Jérôme Balard’s isolation of elemental bromine in 1826. Early 20th-century researchers recognized bromine’s capacity to modulate electronic environments in aromatic systems, leading to its incorporation into benzamide scaffolds to enhance reactivity and binding specificity. For example, bromine’s electron-withdrawing effects stabilize transition states in nucleophilic aromatic substitution reactions, enabling precise functionalization at the ortho position.

The development of 2-bromo-N-substituted benzamides accelerated in the 1970s with advances in coupling reagents such as N,N-dicyclohexylcarbodiimide (DCC). These innovations allowed chemists to systematically explore the steric and electronic effects of N-alkyl and N-heterocyclic substituents. Bromine’s role in facilitating cross-coupling reactions—particularly Suzuki-Miyaura couplings—further cemented its utility in constructing complex benzamide derivatives.

Significance of Thiolan-Containing Amides in Contemporary Studies

The 1,1-dioxothiolan-3-yl group (sulfolane moiety) introduces unique physicochemical properties to benzamides. Sulfolane’s high polarity (dipole moment = 4.8 D) and water solubility (miscible in all proportions) address longstanding challenges in benzamide bioavailability. Comparative studies show that sulfolane-containing amides exhibit 2–3× greater solubility in aqueous media than their tetrahydrofuran or piperidine analogues.

The sulfone group (-SO₂-) within the thiolan ring enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design. Nuclear magnetic resonance (NMR) data for 2-bromo-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylbenzamide confirm restricted rotation around the amide bond due to steric interactions between the sulfolane ring and N-methyl group. This rigidity favors predefined conformations in protein-ligand interactions, as evidenced by X-ray crystallography of analogous compounds.

Research Objectives and Methodological Approaches

Recent synthetic objectives focus on optimizing regioselective bromination and amidation steps. A representative protocol from EP3613736A1 involves:

- Bromination : Treating N-methylbenzamide with bromine in acetic acid at 40°C to achieve 85% yield of 2-bromo-N-methylbenzamide.

- Amidation : Reacting the brominated intermediate with 1,1-dioxothiolan-3-amine using DCC in dichloromethane, achieving 72% yield after column chromatography.

Table 1: Key Reaction Parameters for Amidation

| Parameter | Condition | Source |

|---|---|---|

| Coupling Reagent | N,N-Dicyclohexylcarbodiimide (DCC) | |

| Solvent | Dichloromethane | |

| Temperature | 25°C | |

| Reaction Time | 12 hours |

Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are employed to verify molecular integrity, with electrospray ionization (ESI)-MS showing a parent ion peak at m/z 333.20 ([M+H]⁺). X-ray photoelectron spectroscopy (XPS) confirms bromine’s oxidation state (-1) and the sulfone group’s electronic environment.

Properties

IUPAC Name |

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPDKAMNPKEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the thiolane and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiolane ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Benzamide Derivatives with Varied N-Substituents

2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide ()

- Structure : Shares the bromobenzamide core but includes a 4-methoxybenzyl group alongside the thiolan ring.

- Implications: The 4-methoxybenzyl group may enhance lipophilicity and alter receptor binding compared to the target compound.

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) ()

- Structure: Features a dichlorobenzamide core and a dimethylamino-cyclohexyl group.

- Activity: Potent µ-opioid receptor agonist (~7.5× morphine) due to the dimethylamino-cyclohexyl moiety, which facilitates receptor interaction.

- Contrast : The target compound’s thiolan ring lacks the basic amine critical for opioid activity, suggesting divergent pharmacological targets .

2-Bromo-N-(dibenzylcarbamothioyl)benzamide ()

- Structure : Replaces the thiolan ring with a thiourea group linked to dibenzylamine.

Variations in the Acyl Group

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide ()

- Structure : Substitutes benzamide with a brominated butanamide and adds a methyl group to the thiolan ring.

- Implications : The shorter acyl chain may reduce aromatic interactions, while the methyl group on the thiolan ring could sterically hinder binding to flat receptor surfaces .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ()

- Structure : Benzothiazole-thiourea hybrids with halogen or methyl substituents.

- Activity : Demonstrated antibacterial properties, suggesting that electron-withdrawing groups (e.g., bromo) on benzamides can enhance antimicrobial activity. The thiolan ring in the target compound may similarly influence bioactivity .

Solubility and Polarity

- However, the bromine atom may counterbalance this by increasing lipophilicity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₃H₁₃BrN₂O₂S

- Molecular Weight : 333.22 g/mol

The presence of a bromine atom, a thiolane moiety, and a dioxo functional group suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide exhibit various biological activities, including:

- Anticancer Properties : Some derivatives have shown promise as chemopreventive agents by inducing quinone reductase and inhibiting nitric oxide synthase (iNOS) pathways, which are crucial in cancer progression .

- Anti-inflammatory Effects : The inhibition of NF-κB signaling pathways has been noted in related compounds, suggesting potential for reducing inflammation .

The mechanisms through which 2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide may exert its effects include:

- Quinone Reductase Induction : This enzyme plays a role in detoxifying reactive quinones and has implications in cancer chemoprevention.

- Inhibition of NF-κB : This transcription factor is involved in inflammatory responses; its inhibition could lead to reduced inflammation and tumor growth.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various phenazine derivatives, including those structurally related to 2-bromo-N-(1,1-dioxo-1-thiolan-3-yl)-N-methylbenzamide. The results indicated significant inhibition of cancer cell proliferation with IC₅₀ values in the nanomolar range for some derivatives .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of compounds containing thiolane moieties. The study reported that these compounds effectively reduced the expression of pro-inflammatory cytokines in vitro, supporting their potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.